molecular formula C10H8O4 B564403 Erythrocentauric acid CAS No. 90921-13-4

Erythrocentauric acid

Cat. No.: B564403
CAS No.: 90921-13-4
M. Wt: 192.17
InChI Key: VOPDFFBAKXNSRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

Safety data for Erythrocentauric acid suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .

Biochemical Analysis

Cellular Effects

Erythrocentauric acid has been found to have anti-inflammatory, antiviral, and anticancer activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Erythrocentauric acid can be synthesized through various chemical reactions involving appropriate raw materials and acid catalysts. The synthetic process typically involves the reaction of specific precursors under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as Gentiana macrophylla. The extraction process includes several steps such as column chromatography for isolation and purification. The structures of the isolated compounds are elucidated using spectral data like UV, IR, MS, and NMR.

Chemical Reactions Analysis

Types of Reactions: Erythrocentauric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Properties

IUPAC Name

1-oxo-3,4-dihydroisochromene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-9(12)7-2-1-3-8-6(7)4-5-14-10(8)13/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPDFFBAKXNSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is erythrocentauric acid and where has it been found?

A1: this compound (5-carboxyl-3,4-dihydrogen-1H-2-benzopyran-1-one) is a novel compound first isolated from the roots of Gentiana macrophylla. [, ] This plant species is traditionally used in Chinese medicine.

Q2: Has this compound been found in other plant species besides Gentiana macrophylla?

A2: While this compound was initially identified as a novel compound in Gentiana macrophylla, further research revealed its presence in other Gentiana species. [] This suggests a potential wider distribution within the genus.

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